molecular formula C12H15ClN2O2 B7979980 tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B7979980
M. Wt: 254.71 g/mol
InChI Key: FUDBNGZQHOMXHH-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Uniqueness

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDBNGZQHOMXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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